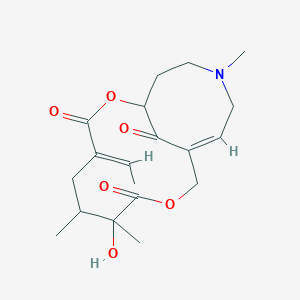
Crotaverrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotaverrine is a naturally occurring alkaloid isolated from the seeds of Crotalaria verrucosa Linn. It is a macrocyclic diester of otonecine and diastereoisomeric integerrinecic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Crotaverrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Crotaverrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Wirkmechanismus
Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.
Vergleich Mit ähnlichen Verbindungen
Crotaverrine is structurally related to other alkaloids such as drotaverine and papaverine. it displays unique properties that distinguish it from these compounds:
Papaverine: While papaverine also inhibits PDE4, this compound has a macrocyclic diester structure, making it unique in its class.
Similar Compounds
- Drotaverine
- Papaverine
- Otonecine
- Integerrinecic acid
This compound’s unique structure and properties make it a compound of significant interest in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C19H27NO6 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6- |
InChI-Schlüssel |
HPDHKHMHQGCNPE-LSMSNJBFSA-N |
Isomerische SMILES |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


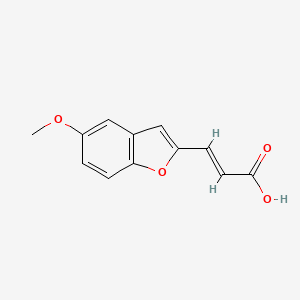
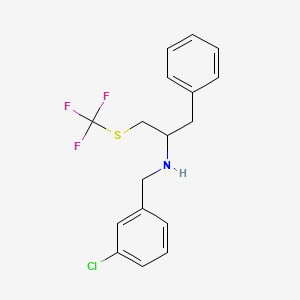

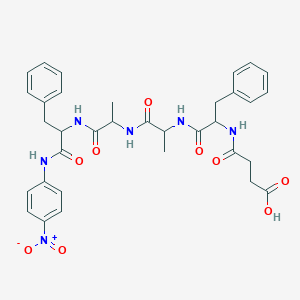
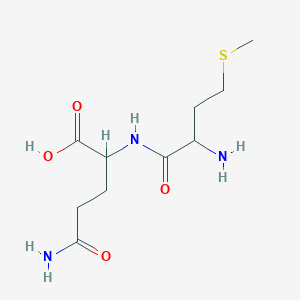
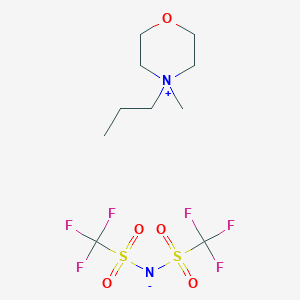
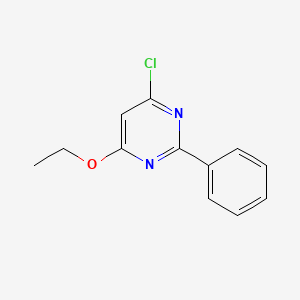

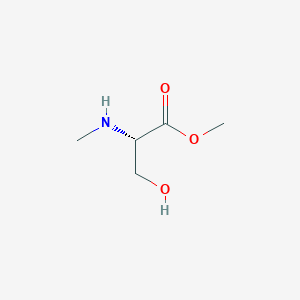
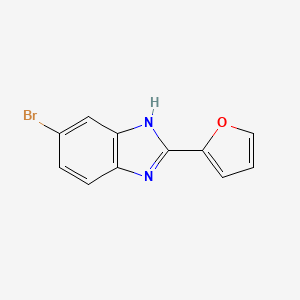

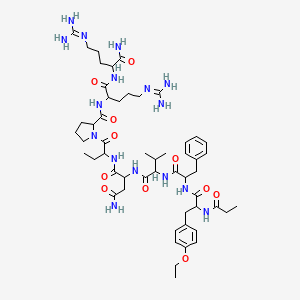
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
